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molecular formula C10H10BrNO B8566497 7-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one

7-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8566497
M. Wt: 240.10 g/mol
InChI Key: PADOGGSLZAJVTL-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To cooled conc. H2SO4 (10 mL) was added 8-methyl-3,4-dihydroisoquinolin-1(2H)-one (76b, 1 g, 6.21 mmol) and the reaction mixture was stirred for 10 minutes. NBS (1.1 g, 6.21 mmol) was added and the reaction mixture stirred at 60° C. for 2 hours. The mixture was cooled to room temperature and poured into ice-water (30 mL) with stirring. The suspension was extracted with EtOAc (3×20 mL). The combined organic layers were washed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered, and concentrated in vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc=1:1) to give 7-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one (76c, 0.63 g, 42%) as a white solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[C:15](=[O:17])[NH:14][CH2:13][CH2:12]2.C1C(=O)N([Br:25])C(=O)C1>>[Br:25][C:8]1[C:7]([CH3:6])=[C:16]2[C:11]([CH2:12][CH2:13][NH:14][C:15]2=[O:17])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=CC=C2CCNC(C12)=O
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
ice water
Quantity
30 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at 60° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (petroleum ether/EtOAc=1:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C2CCNC(C2=C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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